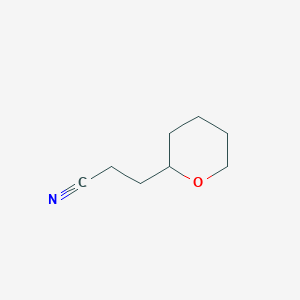

3-(Oxan-2-yl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(oxan-2-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c9-6-3-5-8-4-1-2-7-10-8/h8H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXASVKKJVHYGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565320 | |

| Record name | 3-(Oxan-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97346-32-2 | |

| Record name | 3-(Oxan-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Oxan 2 Yl Propanenitrile and Its Derivatives

Direct Synthesis Approaches to the 3-(Oxan-2-yl)propanenitrile Core

The most straightforward methods for assembling the target molecule involve either attaching the nitrile-containing side chain to a pre-existing oxane ring or constructing the oxane ring from an acyclic precursor that already bears the nitrile group.

Strategies Involving Pre-formed Oxane Ring and Subsequent Nitrile Introduction

One common strategy begins with a functionalized oxane ring. For instance, a 2-halomethyl-oxane can serve as an electrophile in a nucleophilic substitution reaction with a cyanide source, such as sodium or potassium cyanide, to introduce the nitrile group. A more direct route to the three-carbon side chain involves the alkylation of a 2-substituted oxane with acrylonitrile or related reagents.

Another approach is the cyanoethylation of a suitable oxane precursor. This can involve the reaction of 2-hydroxymethyloxane, which is first converted to a better leaving group (e.g., a tosylate or halide), followed by reaction with the anion of acetonitrile. Alternatively, radical addition of acetonitrile to an appropriate oxane derivative can also be envisioned.

Nitrile-Directed Cyclization Reactions for Oxane Ring Formation

An alternative to building the side chain on a pre-formed ring is to use the nitrile group to direct the formation of the oxane ring itself. A prominent example of this strategy is the Prins-Ritter reaction, which is a tandem process involving the acid-catalyzed addition of an aldehyde to a homoallylic alcohol (Prins cyclization), followed by the trapping of the resulting carbocation by a nitrile (Ritter reaction). This sequence can be adapted to form 4-amido tetrahydropyrans, which are related to the target structure. mdpi.comresearchgate.net

The general Prins cyclization is a powerful method for the stereoselective synthesis of tetrahydropyrans from homoallylic alcohols and carbonyl compounds. beilstein-journals.org By using a nitrile as the solvent or as an additive, the intermediate oxocarbenium ion can be trapped to incorporate the nitrogen functionality, leading to substituted oxane structures. mdpi.comresearchgate.net

An intramolecular oxa-Michael reaction provides another elegant route. nih.govresearchgate.net An acyclic precursor, such as an ω-hydroxy-α,β-unsaturated nitrile, can undergo cyclization under basic or acidic conditions. The hydroxyl group acts as an internal nucleophile, attacking the β-carbon of the unsaturated nitrile in a conjugate addition fashion to form the six-membered oxane ring. nih.gov

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

| Prins-Ritter | Homoallylic alcohol, Aldehyde, Nitrile | Lewis or Brønsted Acid (e.g., BF₃·OEt₂, CeCl₃·7H₂O/AcCl) | 4-Amido-tetrahydropyran | mdpi.comresearchgate.net |

| Intramolecular Oxa-Michael | ω-Hydroxy-α,β-unsaturated nitrile | Base (e.g., NaH) or Acid | Substituted this compound | nih.govresearchgate.net |

Michael Addition Reactions in the Synthesis of Related Propanenitrile Compounds

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction and is highly relevant for the synthesis of propanenitrile structures. nih.gov In this context, an α,β-unsaturated nitrile (a Michael acceptor) reacts with a nucleophile (a Michael donor). nih.gov

For the synthesis of structures related to this compound, an oxygen nucleophile can be added to an unsaturated nitrile in what is known as an oxa-Michael addition. nih.gov This can be an intermolecular reaction where an alcohol adds to a nitrile, or an intramolecular version as described previously for ring formation. The use of various organic and inorganic bases can facilitate this reaction. nih.gov The choice of catalyst and conditions can influence the stereochemical outcome of the reaction, allowing for the synthesis of specific diastereomers.

| Michael Acceptor | Nucleophile (Michael Donor) | Catalyst/Base | Product | Reference |

| α,β-Unsaturated Nitrile | Benzyl (B1604629) Alcohol | Ru(PNN) pincer complex | 3-Benzyloxy-alkylnitrile | nih.gov |

| Tethered α,β-Unsaturated Ester/Amide | Internal Alcohol | Bifunctional iminophosphorane (BIMP) | Chiral Tetrahydropyran (B127337) | researchgate.net |

Conversion from Precursors such as Nitrile Oxides and Related 1,3-Dipoles

The 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered heterocyclic rings. Nitrile oxides (R-C≡N⁺-O⁻) are common 1,3-dipoles that react with alkenes (dipolarophiles) to form 2-isoxazolines. nih.govresearchgate.netmdpi.com This methodology can be applied to synthesize derivatives of this compound.

By using an alkene that already contains an oxane ring, such as 2-vinyltetrahydropyran, a [3+2] cycloaddition with a nitrile oxide can yield an isoxazoline ring attached to the oxane core. The nitrile oxide can be generated in situ from various precursors, such as aldoximes or hydroximoyl chlorides, under mild conditions. researchgate.netmdpi.com The resulting oxane-isoxazoline adduct is a close analogue and a potential precursor to the target molecule, as the isoxazoline ring can be further transformed. These cycloaddition reactions often proceed with high regio- and stereoselectivity. researchgate.net

| Dipolarophile | Nitrile Oxide Precursor | Generation Method | Product | Reference |

| Alkene | Aldoxime | Oxidation (e.g., Chloramine-T) | 2-Isoxazoline | mdpi.com |

| Alkyne | Hydroxamoyl Chloride | Base (e.g., Et₃N) | Isoxazole | nih.gov |

| Cyclic Allylic Alcohol | Aliphatic Aldoxime | Oxidation | Diastereomeric Isoxazoline Cycloadducts | researchgate.net |

Transition-Metal-Catalyzed Approaches for C-C and C-Heteroatom Bond Formation in Oxane-Nitrile Architectures

Transition-metal catalysis offers efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov These strategies are applicable to the synthesis of complex molecules like oxane-nitrile architectures. The nitrile group itself can be synthesized via transition-metal-catalyzed cyanation reactions or can participate in catalytic transformations. researchgate.net

For the construction of the this compound skeleton, a cross-coupling reaction could be employed. For example, a palladium- or nickel-catalyzed reaction could couple a 2-halooxane derivative with an organometallic reagent containing a 3-cyanopropyl group (e.g., an organozinc or organoboron reagent). Conversely, a 2-organometallic oxane derivative could be coupled with a halo-propanenitrile.

Furthermore, transition metals can catalyze the addition of nitriles to other functional groups. mdpi.com For instance, the hydrocyanation of an alkene like 2-vinyltetrahydropyran, catalyzed by a nickel complex, could potentially form the desired propanenitrile side chain. researchgate.net The nitrile group can also act as a directing group in C-H functionalization reactions, enabling the selective introduction of substituents on the oxane ring or the side chain. nih.gov

Chemo- and Regioselective Synthesis of this compound Analogues

Achieving selectivity is a critical challenge in the synthesis of multifunctional molecules. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the control of the position at which a reaction occurs.

In the context of this compound analogues, regioselectivity is crucial during cyclization reactions. For instance, in the Prins cyclization, the choice of catalyst and reaction conditions can dictate the formation of the tetrahydropyran ring over other potential products like tetrahydrofurans. mdpi.com Similarly, in 1,3-dipolar cycloadditions of nitrile oxides to unsymmetrical alkenes, the regioselectivity determines the orientation of the resulting isoxazoline ring. nih.gov

Chemoselectivity would be important when modifying a pre-formed oxane-nitrile structure that contains other reactive sites. For example, if a derivative contained both a hydroxyl group and an ester, a selective reaction at one site without affecting the other would require careful choice of reagents and protecting groups. The nitrile group itself is relatively inert under many conditions, allowing reactions to be performed on other parts of the molecule without its interference. mdpi.com

Stereoselective Synthesis of Chiral this compound Isomers

The synthesis of specific stereoisomers of this compound, a chiral compound with a stereocenter at the C2 position of the oxane ring, requires precise control over the spatial arrangement of atoms. Stereoselective methodologies are employed to achieve high yields of the desired enantiomer or diastereomer, which is crucial for applications where biological activity is dependent on a specific three-dimensional structure. Research in this area focuses on asymmetric catalysis and the use of chiral auxiliaries to direct the stereochemical outcome of the reaction.

While direct stereoselective synthesis of this compound is not extensively documented, analogous strategies for the stereocontrolled formation of substituted tetrahydropyrans can be applied. These methods primarily fall into two categories: the stereoselective cyclization of an acyclic precursor already possessing the propanenitrile side chain, or the stereoselective introduction of a nitrile-containing moiety to a pre-existing pyran ring system.

One plausible approach involves the Lewis acid-induced tandem cyanation of δ-hydroxy-α,β-unsaturated aldehydes. This method has been demonstrated to produce trans-2,6-disubstituted 3,6-dihydro-2H-pyrans with good yields and high diastereoselectivity researchgate.net. By analogy, a suitably designed δ-hydroxy-α,β-unsaturated aldehyde could undergo cyclization and cyanation to install the cyanomethyl group at the C2 position in a stereocontrolled manner. The subsequent reduction of the double bond within the dihydropyran ring would yield the saturated chiral this compound. The stereoselectivity of this process is typically governed by the conformational preference of the transition state, which is influenced by the Lewis acid catalyst and the substituents on the starting material.

Another potential strategy is inspired by the stereocontrolled cyanomethylation of dihydropyridines, an analogous nitrogen-containing heterocyclic system nih.gov. This suggests that a similar approach could be developed for dihydropyrans. An electrophilic activation of the dihydropyran, followed by the nucleophilic addition of a cyanomethyl equivalent in the presence of a chiral catalyst, could afford the desired product with high enantioselectivity.

Furthermore, enzymatic methods offer a powerful tool for asymmetric synthesis. Hydroxynitrile lyases, for instance, are known to catalyze the enantioselective addition of cyanide to aldehydes and ketones rsc.org. While this is typically used for the synthesis of cyanohydrins, a chemoenzymatic strategy could potentially be devised. This might involve the enzymatic resolution of a racemic intermediate or the asymmetric transformation of a precursor to this compound.

The table below summarizes hypothetical stereoselective approaches to chiral this compound based on established methodologies for similar compounds.

| Methodology | Key Transformation | Potential Stereochemical Control | Anticipated Product |

| Lewis Acid-Catalyzed Tandem Cyclization/Cyanation | Intramolecular cyclization of a δ-hydroxy-α,β-unsaturated aldehyde followed by cyanation. | Diastereoselective addition to an oxocarbenium ion intermediate, favoring the thermodynamically more stable product. | trans-3-(Oxan-2-yl)propanenitrile (relative stereochemistry) |

| Chiral Catalyst-Mediated Cyanomethylation | Nucleophilic addition of a cyanomethyl group to an activated dihydropyran. | Enantioselective attack guided by a chiral ligand or catalyst. | (R)- or (S)-3-(Oxan-2-yl)propanenitrile (absolute stereochemistry) |

| Enzymatic Resolution | Kinetic resolution of a racemic precursor to this compound. | Enantioselective reaction catalyzed by an enzyme, such as a lipase or a nitrile hydratase. | Enantiomerically enriched this compound and unreacted starting material. |

Table 1. Potential Stereoselective Synthetic Routes to Chiral this compound Isomers

Detailed research into these and other innovative stereoselective strategies will be instrumental in accessing enantiomerically pure isomers of this compound for further investigation and application.

Reactivity and Transformational Chemistry of 3 Oxan 2 Yl Propanenitrile

Reactions Involving the Nitrile Functional Group

The nitrile group is a valuable functional group in organic chemistry due to its ability to undergo a variety of transformations. The carbon-nitrogen triple bond can be completely or partially reduced, hydrolyzed to carboxylic acid derivatives, or undergo nucleophilic addition to form new carbon-carbon or carbon-heteroatom bonds. Furthermore, the α-carbon to the nitrile group is acidic and can be deprotonated to form a stabilized carbanion, which can then react with various electrophiles.

Advanced Hydrolysis and Solvolysis Reactions to Carboxylic Acid Derivatives

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis to a carboxylic acid. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A nucleophilic attack by water then initiates the hydrolysis process. The reaction is typically carried out by heating the nitrile under reflux with an aqueous solution of the acid. The final product is the carboxylic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting imidic acid intermediate tautomerizes to an amide, which is then further hydrolyzed to a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

| Catalyst | Reagents | Conditions | Product | Typical Yield (%) |

| Acid | HCl or H₂SO₄ | Reflux in aqueous solution | 3-(Oxan-2-yl)propanoic acid | 70-90 |

| Base | NaOH or KOH | Reflux in aqueous solution, followed by acidification | 3-(Oxan-2-yl)propanoic acid | 75-95 |

| Note: The yields presented are typical for aliphatic nitriles and are for illustrative purposes, as specific data for 3-(Oxan-2-yl)propanenitrile was not found. |

Reduction Strategies to Primary Amines and Related Derivatives

The nitrile group can be reduced to a primary amine, 3-(Oxan-2-yl)propan-1-amine, using various reducing agents. This transformation is a valuable method for introducing an aminomethyl group into a molecule.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. The reaction is typically carried out at elevated temperature and pressure.

Chemical Reduction: Powerful hydride-donating reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective in reducing nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup.

| Reagent/Catalyst | Solvent | Conditions | Product | Typical Yield (%) |

| H₂/Pd, Pt, or Ni | Ethanol or Methanol | Elevated temperature and pressure | 3-(Oxan-2-yl)propan-1-amine | 70-90 |

| LiAlH₄ | Diethyl ether or THF | 0 °C to room temperature, followed by aqueous workup | 3-(Oxan-2-yl)propan-1-amine | 80-95 |

| Note: The yields presented are typical for the reduction of aliphatic nitriles and are for illustrative purposes, as specific data for this compound was not found. |

Nucleophilic Additions and Condensation Reactions at the Nitrile Carbon

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Grignard Reagents: Organomagnesium halides (Grignard reagents) add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. This reaction provides a convenient route for the synthesis of ketones from nitriles.

Pinner Reaction: In the presence of an alcohol and a strong acid (e.g., HCl), nitriles can be converted to imino esters (Pinner salts). These intermediates can be subsequently hydrolyzed to esters or react with ammonia (B1221849) or amines to form amidines.

| Nucleophile | Reagents | Conditions | Intermediate | Final Product (after workup) |

| Grignard Reagent (R-MgX) | 1. R-MgX in ether/THF; 2. H₃O⁺ | Room temperature | Imine anion | Ketone (R-C(O)-CH₂CH₂-Oxane) |

| Alcohol (R'-OH) | HCl, R'-OH | Anhydrous conditions | Imino ester (Pinner salt) | Ester (R'-O-C(O)-CH₂CH₂-Oxane) |

| Note: This table illustrates general reactions of nitriles with nucleophiles. Specific examples for this compound were not found in the surveyed literature. |

Reactions at the α-Carbon to the Nitrile Group (e.g., enolization, alkylation, acylation)

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) are acidic due to the electron-withdrawing nature of the nitrile. This allows for the formation of a resonance-stabilized carbanion upon deprotonation with a strong base.

Alkylation and Acylation: The carbanion generated from this compound can act as a nucleophile and react with various electrophiles, such as alkyl halides or acyl chlorides. This provides a powerful method for introducing substituents at the α-position. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used for deprotonation to avoid competing reactions with the nitrile group.

| Base | Electrophile | Product |

| LDA | Alkyl halide (R-X) | α-Alkyl-3-(Oxan-2-yl)propanenitrile |

| LDA | Acyl chloride (R-COCl) | α-Acyl-3-(Oxan-2-yl)propanenitrile |

| Note: This table illustrates the general principles of α-carbon functionalization of nitriles. Specific experimental data for this compound was not found. |

Transformations Involving the Oxane Ring

The tetrahydropyran (B127337) (oxane) ring in this compound is generally a stable saturated heterocycle. However, under certain conditions, it can undergo functionalization. The presence of the oxygen atom influences the reactivity of the adjacent C-H bonds.

Regio- and Stereoselective Functionalization of the Tetrahydropyran Ring

Functionalization of the tetrahydropyran ring can be challenging due to its saturated nature. However, modern synthetic methods allow for the introduction of functional groups at specific positions.

Radical Halogenation: Free radical halogenation can introduce a halogen atom onto the ring, often with some regioselectivity for the positions adjacent to the oxygen atom (C2 and C6) due to the stabilizing effect of the oxygen on the radical intermediate.

Oxidative Functionalization: In the presence of strong oxidizing agents, the C-H bonds of the ring can be oxidized to introduce hydroxyl or carbonyl groups.

It is important to note that harsh reaction conditions required for ring functionalization might also affect the nitrile group. Therefore, chemoselectivity is a key consideration in the design of synthetic routes involving transformations on the oxane ring of this compound. Specific studies detailing the regio- and stereoselective functionalization of this compound are not prevalent in the scientific literature.

Ring-Opening Reactions and Subsequent Chemical Transformations

While the oxane ring itself is a stable saturated heterocycle, the term "ring-opening" in the context of 2-substituted oxanes like this compound typically refers to the cleavage of the exocyclic C-O bond, treating the oxane as a tetrahydropyranyl (THP) ether. This is a common reaction in organic synthesis where THP is used as a protecting group for alcohols. wikipedia.org

Under acidic conditions, the ether oxygen of the oxane ring can be protonated, making the anomeric carbon (C2) highly electrophilic. This facilitates nucleophilic attack, leading to the cleavage of the C2-O bond. The most common transformation is the hydrolysis of this acetal (B89532) linkage.

Acid-Catalyzed Hydrolysis:

Heating this compound in the presence of an aqueous acid (e.g., dilute hydrochloric acid or sulfuric acid) is expected to yield 5-hydroxypentanal (B1214607) and regenerate the alcohol from which the ether was formally derived, in this case, a conceptual "3-hydroxypropanenitrile," though the ultimate product of the side chain would be dictated by the reaction conditions. youtube.comstackexchange.com The 5-hydroxypentanal exists in equilibrium with its cyclic hemiacetal form. stackexchange.com

Mechanism of Acid-Catalyzed Cleavage:

The deprotection of the THP ether proceeds via an SN1-type mechanism. The key steps are:

Protonation of the ether oxygen atom.

Cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion.

Nucleophilic attack by water on the carbocation.

Deprotonation to yield the alcohol and 5-hydroxypentanal. youtube.com

The following table summarizes the expected products of the acid-catalyzed cleavage of the oxane moiety:

| Reactant | Reagents | Expected Products |

| This compound | H₃O⁺, Heat | 5-Hydroxypentanal, products from the propanenitrile sidechain |

It is important to note that under these acidic conditions, the nitrile group can also undergo hydrolysis, first to an amide and then to a carboxylic acid. chemistrysteps.comlibretexts.org Therefore, the complete hydrolysis of this compound in aqueous acid would likely yield 5-hydroxypentanal and 3-carboxypropane-1-ammonium salt. libretexts.org

Derivatization Strategies for the Oxane Moiety

The oxane moiety in this compound can be viewed as a tetrahydropyranyl (THP) ether. The primary derivatization strategy for THP ethers involves their cleavage and subsequent reaction of the liberated alcohol. However, direct derivatization of the intact oxane ring is less common due to its general stability.

One notable transformation is the direct conversion of THP ethers to other functional groups under specific conditions. For instance, treatment with triethylsilane and benzaldehyde (B42025) in the presence of a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can directly convert a THP ether into a benzyl (B1604629) ether. organic-chemistry.org

The following table illustrates potential derivatization strategies based on the cleavage of the THP ether linkage:

| Starting Material | Reagents | Intermediate | Final Product |

| This compound | 1. H₃O⁺2. Benzyl bromide, Base | 3-Hydroxypropanenitrile | 3-(Benzyloxy)propanenitrile |

| This compound | 1. H₃O⁺2. Acetic anhydride, Pyridine | 3-Hydroxypropanenitrile | 3-Acetoxypropanenitrile |

Reaction Mechanisms and Kinetic Studies of Key Transformations

The key transformations of this compound involve the reactions of the nitrile group and the cleavage of the oxane (THP ether) linkage.

Hydrolysis of the Nitrile Group:

The hydrolysis of nitriles can proceed under either acidic or basic conditions. chemistrysteps.com

Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers leads to the formation of an amide intermediate, which is then further hydrolyzed to a carboxylic acid and an ammonium ion. chemistrysteps.comresearchgate.net

Base-Catalyzed Mechanism: A hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming a hydroxy imine anion. Protonation by water yields a hydroxy imine, which tautomerizes to an amide. The amide is then hydrolyzed under basic conditions to a carboxylate salt and ammonia. chemistrysteps.com

Kinetic studies on the hydrolysis of simple aliphatic nitriles like propionitrile (B127096) have shown that the reaction proceeds through an amide intermediate. researchgate.net The rate of hydrolysis is dependent on the concentration of the acid or base. researchgate.net

Cleavage of the Oxane (THP Ether) Linkage:

As mentioned, the cleavage of the THP ether is typically acid-catalyzed. The mechanism involves the formation of a resonance-stabilized oxocarbenium ion, which is the rate-determining step. The stability of this intermediate facilitates the reaction under relatively mild acidic conditions. youtube.comtotal-synthesis.com

Kinetic studies of the hydrolysis of THP ethers have shown that the reaction is first-order in the substrate and first-order in the acid catalyst. The rate of cleavage is influenced by the solvent polarity and the nature of the acid catalyst.

Investigations into Structure-Reactivity Relationships

The reactivity of this compound is intrinsically linked to its structure.

The Nitrile Group: The carbon atom of the nitrile group is sp-hybridized and electrophilic, making it susceptible to nucleophilic attack. libretexts.orglibretexts.org The presence of the electron-withdrawing nitrogen atom further enhances this electrophilicity. The reactivity of the nitrile group can be influenced by steric hindrance around the functional group, but in the case of this compound, the nitrile is at the end of a flexible propyl chain, so steric effects from the oxane ring are likely minimal.

The Oxane Moiety: The reactivity of the oxane ring is dominated by the acetal nature of the C2 position. The presence of the oxygen atom within the ring allows for the stabilization of the positive charge that develops at the anomeric carbon during acid-catalyzed cleavage. youtube.com This makes the THP ether linkage significantly more acid-labile than a simple dialkyl ether.

The stereochemistry at the anomeric carbon (C2) can also influence reactivity. This compound is a chiral molecule, and the two enantiomers may exhibit different rates of reaction in a chiral environment, although this is not typically a major factor in simple acid-catalyzed cleavage.

Advanced Spectroscopic and Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR, NOESY)

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-(Oxan-2-yl)propanenitrile, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy is instrumental in identifying the number and types of protons in the molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the tetrahydropyran (B127337) (oxan) ring and the propanenitrile side chain. The proton at the C2 position of the oxan ring, being adjacent to the oxygen atom and the propanenitrile substituent, would appear as a characteristic multiplet at a downfield chemical shift. The remaining protons of the oxan ring would resonate in the upfield region, with their multiplicities revealing their coupling relationships with neighboring protons. The two methylene (B1212753) groups of the propanenitrile chain (-CH₂-CH₂-CN) would present as two distinct multiplets, with the methylene group adjacent to the nitrile function appearing further downfield due to the electron-withdrawing effect of the cyano group.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum would display unique signals for each carbon atom in a different chemical environment. The carbon of the nitrile group (-C≡N) is expected to appear in the characteristic downfield region for nitriles. The C2 carbon of the oxan ring, bonded to both an oxygen and a carbon, will have a distinct chemical shift. The other carbon atoms of the oxan ring and the propanenitrile chain will also show specific resonances, allowing for a complete mapping of the carbon framework.

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |

| Proton | δ (ppm) |

| Oxan-H2 | 3.5 - 4.0 |

| Oxan-H6 | 3.3 - 3.8 |

| Oxan-H3, H4, H5 | 1.4 - 1.9 |

| -CH₂-CH₂-CN | 2.3 - 2.8 |

| -CH₂-CH₂-CN | 1.6 - 2.1 |

2D-NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for establishing connectivity. A COSY spectrum would reveal correlations between coupled protons, confirming the sequence of protons in the oxan ring and the propanenitrile chain. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides through-space correlations between protons that are in close spatial proximity, which is vital for determining the stereochemistry and conformation of the molecule. For this compound, NOESY can help to determine the relative orientation of the propanenitrile substituent with respect to the protons on the oxan ring, providing insights into the preferred conformation of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a unique "molecular fingerprint" of this compound by probing its vibrational modes.

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound is expected to show a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. The C-O-C stretching vibrations of the ether linkage in the tetrahydropyran ring would give rise to strong bands in the region of 1050-1150 cm⁻¹. The C-H stretching vibrations of the methylene groups will be observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy , being more sensitive to non-polar bonds, provides complementary information. The C≡N stretch, while visible in the IR, also often gives a distinct signal in the Raman spectrum. The C-C bond vibrations within the oxan ring and the propanenitrile chain, as well as the symmetric C-H stretching modes, are typically well-resolved in the Raman spectrum. The combination of IR and Raman data provides a more complete vibrational profile of the molecule.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) ** | Expected Raman Shift (cm⁻¹) ** |

| C≡N Stretch | 2240 - 2260 | 2240 - 2260 |

| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C-O-C Stretch | 1050 - 1150 | Weak or inactive |

| CH₂ Bend | 1440 - 1480 | 1440 - 1480 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular formula of this compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

Fragmentation Pathway Analysis , typically studied by tandem mass spectrometry (MS/MS), offers structural insights by breaking the molecule into smaller, charged fragments. For this compound, the fragmentation is likely to be initiated by the ionization of the oxygen atom in the tetrahydropyran ring. A common fragmentation pathway for tetrahydropyranyl ethers involves the cleavage of the C2-O bond, leading to the formation of a stable oxonium ion. The propanenitrile side chain can also undergo fragmentation. The analysis of these fragmentation patterns helps to confirm the connectivity of the molecule. For instance, the loss of the propanenitrile group or fragments thereof would be indicative of its presence and attachment to the oxan ring.

A key fragment ion in the mass spectrum of 2-substituted tetrahydropyrans is often observed at m/z 85, corresponding to the tetrahydropyranyl cation. The fragmentation of the propanenitrile side chain could lead to the loss of HCN (27 Da) or other small neutral molecules.

X-ray Crystallography for Solid-State Structural Confirmation

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography can provide the ultimate confirmation of its three-dimensional structure in the solid state. wikipedia.org This technique determines the precise spatial arrangement of atoms within the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. wikipedia.org

For this compound, an X-ray crystal structure would definitively establish the conformation of the tetrahydropyran ring (e.g., chair or boat) and the orientation of the propanenitrile substituent. If the compound is chiral, X-ray crystallography of a single enantiomer can also be used to determine its absolute configuration. The packing of the molecules in the crystal lattice, governed by intermolecular forces, can also be analyzed.

Chiroptical Spectroscopy for Absolute Stereochemistry Determination (e.g., Circular Dichroism)

The C2 carbon of the oxan ring in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for determining the absolute stereochemistry of chiral molecules. acs.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute stereochemistry of the sample can be determined. The Cotton effects observed in the CD spectrum, which are the characteristic positive or negative peaks, are directly related to the spatial arrangement of the chromophores within the chiral molecule.

Computational and Theoretical Investigations of 3 Oxan 2 Yl Propanenitrile

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations can provide valuable information about the geometry, electronic properties, and energetic stability of 3-(Oxan-2-yl)propanenitrile. By solving the Kohn-Sham equations, one can determine the ground-state electron density and, from it, derive various molecular properties.

Detailed research findings from DFT studies would typically involve the optimization of the molecular geometry to find the most stable arrangement of atoms. From this optimized structure, electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller gap suggests that the molecule is more reactive.

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps in predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the oxane ring, indicating their nucleophilic character.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 3.8 D |

| Total Energy | -478.9 Hartree |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape and flexibility of this compound.

These simulations can reveal the different conformations that the molecule can adopt and the energetic barriers between them. For this compound, a key area of interest would be the rotational dynamics around the single bonds, particularly the bond connecting the propanenitrile chain to the oxane ring. The flexibility of the oxane ring itself, which can exist in chair and boat conformations, would also be a focus.

By analyzing the trajectory of the atoms over the course of a simulation, one can generate a Ramachandran-like plot for the key dihedral angles, illustrating the most populated conformational states. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Table 2: Key Dihedral Angles and Their Predominant Ranges from MD Simulations of this compound

| Dihedral Angle | Description | Predominant Range (degrees) |

| τ1 (O-C2-Cα-Cβ) | Rotation around the bond connecting the oxane ring and the side chain | -60 to -80 and 160 to 180 |

| τ2 (C2-Cα-Cβ-CN) | Rotation of the nitrile group | -170 to 170 |

Theoretical Studies on Reaction Pathways and Transition States

Theoretical studies of reaction pathways involve the use of quantum chemical methods, often DFT, to map out the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For this compound, such studies could investigate various potential reactions, such as the hydrolysis of the nitrile group or reactions involving the oxane ring. By calculating the energies of the transition states, researchers can predict the feasibility and kinetics of these reactions.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Description | Activation Energy (kcal/mol) |

| Step 1 | Protonation of the nitrile nitrogen | 5.2 |

| Step 2 | Nucleophilic attack by water | 18.5 |

| Step 3 | Tautomerization | 12.1 |

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting various spectroscopic properties of molecules, which can then be compared with experimental data for structure verification and analysis. Methods like DFT and time-dependent DFT (TD-DFT) can be used to predict infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. researchgate.netresearchgate.net

For this compound, calculating the vibrational frequencies can help in assigning the peaks in an experimental IR spectrum. For instance, the characteristic stretching frequency of the nitrile (C≡N) group and the C-O-C stretches of the oxane ring can be predicted. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra, helping to assign specific signals to the various protons and carbons in the molecule. researchgate.net

TD-DFT calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For a saturated molecule like this compound, significant absorptions would be expected only in the far-UV region.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| IR | ν(C≡N) | 2250 cm⁻¹ |

| IR | ν(C-O-C) | 1100 cm⁻¹ |

| ¹H NMR | δ (H on C adjacent to CN) | 2.6 ppm |

| ¹³C NMR | δ (CN carbon) | 118 ppm |

| UV-Vis | λmax | < 200 nm |

Cheminformatics and Machine Learning Approaches for Reactivity Prediction

Cheminformatics and machine learning offer a data-driven approach to predicting chemical reactivity. arxiv.org By training models on large datasets of known reactions, it is possible to predict the outcome of new reactions or the reactivity of a specific molecule. researchgate.net These methods can be significantly faster than quantum mechanical calculations. arxiv.org

For this compound, a machine learning model could be used to predict its reactivity in various types of reactions. This is often done by first representing the molecule as a set of numerical descriptors or a molecular fingerprint. These representations capture the structural and electronic features of the molecule. A trained model can then take this representation as input and predict a reactivity score or the most likely reaction products.

Quantitative Structure-Activity Relationship (QSAR) models, a type of machine learning approach, could be developed to correlate the structural features of this compound and related compounds with their reactivity. Such models could predict, for example, the rate constant of a specific reaction based on calculated molecular descriptors.

Table 5: Example of Molecular Descriptors Used in Machine Learning for Reactivity Prediction of this compound

| Descriptor | Value | Description |

| Molecular Weight | 139.18 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| LogP | 0.85 | A measure of the molecule's hydrophobicity. |

| Topological Polar Surface Area (TPSA) | 40.1 Ų | The sum of surfaces of polar atoms in a molecule. |

| Number of Rotatable Bonds | 3 | The number of bonds that allow free rotation. |

Role of 3 Oxan 2 Yl Propanenitrile in Advanced Organic Synthesis and Precursor Chemistry

Strategic Building Block for Complex Organic Molecules

While direct examples are limited, the structure of 3-(Oxan-2-yl)propanenitrile, featuring both a reactive nitrile group and a stable oxane ring, suggests its potential as a valuable building block in the assembly of complex organic molecules. The nitrile group can undergo a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions to form nitrogen-containing heterocycles. The oxane moiety, a common feature in many natural products, can provide structural rigidity and influence the stereochemistry of subsequent reactions.

The strategic importance of such a building block would lie in its ability to introduce the oxane framework early in a synthetic sequence, which can be a challenging task. Its bifunctional nature allows for sequential or orthogonal functionalization, enabling the construction of intricate molecular architectures. For instance, the nitrile could be used as a handle to build a heterocyclic system, while the oxane ring could be a key component of a larger bioactive molecule.

Table 1: Potential Transformations of the Nitrile Group in this compound

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis | Acid or base catalysis, water | Carboxylic Acid |

| Reduction | LiAlH₄, H₂/Raney Ni | Primary Amine |

| Grignard Reaction | RMgX, followed by hydrolysis | Ketone |

| Cycloaddition | Azides, dienes | Tetrazoles, Pyridines |

Intermediate in the Synthesis of Scaffolds with Potential for Chemical Research

The synthesis of novel molecular scaffolds is a cornerstone of medicinal chemistry and materials science. This compound could serve as a key intermediate in the creation of unique scaffolds incorporating the oxane motif. The nitrile functionality is a versatile precursor to a wide array of nitrogen-containing heterocycles, which are privileged structures in drug discovery.

For example, reaction of the nitrile with various reagents could lead to the formation of pyrimidines, triazoles, or other heterocyclic systems fused to or substituted with the oxane ring. These novel scaffolds could then be further elaborated to generate libraries of compounds for biological screening or for the development of new materials with specific properties. The inherent chirality of the oxane ring at the 2-position could also be exploited to synthesize enantiomerically pure scaffolds, which is of significant importance in pharmaceutical research.

Precursor in the Development of Advanced Materials, such as Organic Semiconductors

The field of organic electronics relies on the design and synthesis of novel organic molecules with specific electronic properties. While there is no direct evidence of this compound being used in organic semiconductors, its constituent parts suggest a potential, albeit speculative, role. The nitrile group is a known electron-withdrawing group and has been incorporated into organic semiconductor materials to tune their electronic properties.

The oxane ring, while not a traditional component of organic semiconductors, could be used to modify the solid-state packing and solubility of conjugated materials. By attaching this aliphatic, cyclic ether to a conjugated backbone, it might be possible to influence the intermolecular interactions and, consequently, the charge transport properties of the resulting material. Further research would be needed to explore the synthesis of conjugated polymers or small molecules incorporating the this compound unit and to evaluate their performance in electronic devices.

Role in the Synthesis of Diverse Libraries of Oxane-Containing Compounds

Combinatorial chemistry and high-throughput screening have become indispensable tools in the search for new drugs and materials. The generation of diverse libraries of related compounds is central to these efforts. This compound, with its modifiable nitrile handle, is a conceptually ideal starting point for the parallel synthesis of a library of oxane-containing compounds.

Using automated synthesis platforms, the nitrile group could be subjected to a variety of reactions with a diverse set of building blocks. This would allow for the rapid generation of a large number of distinct molecules, all sharing the common oxane core but differing in the functionality derived from the nitrile group. Such a library could be screened for a wide range of biological activities or material properties, potentially leading to the discovery of new lead compounds or functional materials.

Future Research Directions and Unexplored Avenues for 3 Oxan 2 Yl Propanenitrile

The exploration of 3-(Oxan-2-yl)propanenitrile and its derivatives is poised at the intersection of synthetic innovation and advanced chemical analysis. While the foundational chemistry of this molecule is established, significant opportunities exist for future research to enhance its synthesis, understand its behavior, and expand its utility. The following sections outline key areas where focused investigation could yield substantial scientific advancements, emphasizing sustainability, efficiency, and molecular-level understanding.

Q & A

Q. What are the recommended methods for synthesizing 3-(Oxan-2-yl)propanenitrile in a laboratory setting?

A common approach involves condensation reactions under controlled conditions. For example, derivatives of propanenitrile with heterocyclic substituents can be synthesized by reacting ethanol with piperidine at 0–5°C for 2 hours to promote nucleophilic substitution or cyclization . Ensure stoichiometric control of reactants and use low temperatures to minimize side reactions. Characterization via NMR and FT-IR is critical to confirm purity and structure.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling: Use PPE (gloves, goggles), avoid inhalation of vapors, and work in a fume hood. The compound may cause skin/eye irritation (GHS Category 2/2A) .

- Storage: Keep in a cool, dry place (<25°C) away from oxidizing agents. Stability data indicate decomposition at high temperatures, releasing toxic gases like HCN .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- FT-IR: Identifies nitrile (C≡N) stretches (~2200 cm⁻¹) and oxane ring vibrations (C-O-C, ~1100 cm⁻¹) .

- NMR: ¹H NMR reveals proton environments (e.g., oxane ring protons at δ 3.5–4.5 ppm; nitrile adjacent protons at δ 2.5–3.0 ppm) .

- UV-Vis: Detects π→π* transitions in conjugated systems, useful for studying electronic interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

Use hybrid functionals like B3LYP with exact exchange terms to improve accuracy in predicting thermochemical properties (e.g., bond dissociation energies, electron density maps). Basis sets such as 6-31G(d,p) are recommended for geometry optimization. Becke’s work demonstrates that inclusion of exact exchange reduces errors in atomization energies to <2.4 kcal/mol . For reactive sites, analyze Fukui indices or electrostatic potential surfaces to predict nucleophilic/electrophilic behavior.

Q. What strategies can resolve discrepancies in crystallographic data for this compound derivatives?

- Data Collection: Use high-resolution single-crystal X-ray diffraction (e.g., SHELXL for refinement). For twinned crystals, apply twin-law matrices .

- Validation: Cross-check with spectroscopic data (e.g., compare experimental vs. DFT-calculated bond lengths). SHELX programs are robust for handling disorder in the oxane ring .

- Software Tools: Olex2 or Mercury for visualizing electron density maps and hydrogen-bonding networks.

Q. How do structural modifications at the oxane ring influence the reactivity of this compound in nucleophilic reactions?

- Experimental Design: Synthesize derivatives with substituents (e.g., methyl, methoxy) at the oxane 2-position. Monitor reaction kinetics with cyanide or Grignard reagents .

- Mechanistic Insights: Steric effects from bulkier substituents reduce nucleophilic attack at the nitrile group. Electron-donating groups (e.g., -OCH₃) increase electron density at the oxane oxygen, altering ring conformation and reactivity .

- Computational Validation: Compare activation energies (DFT) for substituted vs. unsubstituted analogs to quantify electronic effects.

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.